N-biphenyl-2-yl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide
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Overview
Description
N-biphenyl-2-yl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-biphenyl-2-yl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Biphenyl Derivative: Starting with biphenyl, a halogenation reaction can introduce a halogen atom at the desired position.
Substitution Reaction: The halogenated biphenyl can undergo a substitution reaction with a chlorophenyl derivative.
Sulfonylation: Introduction of the methylsulfonyl group can be achieved through a sulfonylation reaction using reagents like methylsulfonyl chloride.
Amidation: The final step involves the formation of the amide bond, typically using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-biphenyl-2-yl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-biphenyl-2-yl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-biphenyl-2-yl-N~2~-(3-chlorophenyl)alaninamide: Lacks the methylsulfonyl group, which may affect its chemical properties and biological activity.
N-biphenyl-2-yl-N~2~-(methylsulfonyl)alaninamide: Lacks the chlorophenyl group, potentially altering its reactivity and applications.
Uniqueness
N-biphenyl-2-yl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the presence of both the chlorophenyl and methylsulfonyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H21ClN2O3S |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-(2-phenylphenyl)propanamide |
InChI |
InChI=1S/C22H21ClN2O3S/c1-16(25(29(2,27)28)19-12-8-11-18(23)15-19)22(26)24-21-14-7-6-13-20(21)17-9-4-3-5-10-17/h3-16H,1-2H3,(H,24,26) |
InChI Key |
XPFVZWKLKPCCSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)N(C3=CC(=CC=C3)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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